![molecular formula C5H10O2 B050903 2-Methoxytetrahydrofuran CAS No. 13436-45-8](/img/structure/B50903.png)
2-Methoxytetrahydrofuran
Overview
Description
Synthesis Analysis
2-Methoxytetrahydrofuran can be synthesized through various chemical processes. One notable method involves the palladium-catalyzed oxidative cyclization–methoxycarbonylation of 4-yn-1-ols, which results in the formation of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. This method provides a yield of 2-methoxy-2-methyltetrahydrofurans under specific conditions, highlighting the versatility of synthetic approaches for this compound (Gabriele et al., 2000).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been explored through computational chemistry. Studies have reported on the enthalpies, entropies, and heat capacities of 2-methoxyfuran and 3-methoxyfuran, providing insights into their stability, reaction paths, and chemical kinetics. These findings are critical for understanding the thermochemical properties of methoxyfurans (Hudzik & Bozzelli, 2010).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including regioselective enzymatic acylation and I(-)-catalyzed methyl-oxygen bond cleavage, leading to the formation of butenolides. These reactions demonstrate the compound's reactivity and its potential for diverse chemical transformations (Simeó et al., 2009); (Ma et al., 2005).
Physical Properties Analysis
The physical properties of this compound, such as its boiling point, miscibility with water, and stability, make it an appealing solvent for various chemical processes. Its remarkable stability compared to other cyclic-based solvents and its low miscibility with water are particularly noteworthy for applications in syntheses involving organometallics and organocatalysis (Pace et al., 2012).
Scientific Research Applications
Enzymatic Acylation in Pharmaceutical Compounds :
- Simeó, Y., Sinisterra, J., & Alcántara, A. (2009) studied the enzymatic acylation of nucleosides in 2-methyltetrahydrofuran (MeTHF), demonstrating its effectiveness as a green solvent in biocatalysed processes in organic media. This study highlights the potential of MeTHF in pharmaceutical applications (Simeó, Sinisterra, & Alcántara, 2009).
Organometallic Reactions :
- Aycock, D. (2007) detailed the use of MeTHF in various organometallic reactions, including the formation of Grignard reagents, lithiation, and metal-catalyzed coupling reactions, as a substitute for other solvents like THF and dichloromethane (Aycock, 2007).
Synthesis of Furan Derivatives :
- Polivin, Y. N., Trofimova, M., Karakhanov, R. A., & Ageev, E. A. (1992) conducted research on the synthesis of furan derivatives using 2-methoxytetrahydrofuran, exploring its role in reactions with RMgX (Polivin, Trofimova, Karakhanov, & Ageev, 1992).
Polymer Synthesis :
- Englezou, G., Kortsen, K., Pacheco, A. A., Cavanagh, R., Lentz, J. C., Krumins, E., Sanders‐Velez, C., Howdle, S., Nedoma, A. J., & Taresco, V. (2020) explored the use of 2-MeTHF in the synthesis of amphiphilic copolymers, highlighting its potential in pharmaceutical-grade polymer synthesis (Englezou et al., 2020).
Biotransformations and Biocatalysis :
- Gao, W., Liu, H., Li, N., & Zong, M. (2012) demonstrated the use of MeTHF in biocatalysis, specifically in the regioselective acylation of nucleosides, showing enhanced catalytic activity and thermostability in this solvent compared to others (Gao, Liu, Li, & Zong, 2012).
Pharmaceutical Research and Toxicology :
- Parris, P., Duncan, N., Fleetwood, A., & Beierschmitt, W. (2017) researched the safety of 2-MeTHF as a solvent in the pharmaceutical industry, providing a Permitted Daily Exposure (PDE) value to support its safe use (Parris, Duncan, Fleetwood, & Beierschmitt, 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-Methoxytetrahydrofuran primarily involves its role as a reactant in chemical synthesis . It participates in reactions, contributing its methoxy and tetrahydrofuran groups to the formation of new compounds .
Biochemical Pathways
It’s known to participate in chemical reactions, contributing to the synthesis of various compounds .
Result of Action
The result of this compound’s action is the formation of new compounds in chemical reactions . The specific molecular and cellular effects would depend on the compounds formed and their subsequent interactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, the synthesis of this compound from 4-formyloxybutyraldehyde involves an exothermic reaction that is carried out at room temperature .
properties
IUPAC Name |
2-methoxyoxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-6-5-3-2-4-7-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMTPRCXVGTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928588 | |
Record name | 2-Methoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13436-45-8 | |
Record name | Tetrahydro-2-methoxyfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13436-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxytetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxytetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-Methoxytetrahydrofuran in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its applications include:
- Preparation of γ-butyrolactones: Researchers have developed palladium-catalyzed arylation reactions using this compound derivatives, leading to the formation of 4-aryl-2-methoxytetrahydrofurans, which can be further transformed into γ-aryl-β-butyrolactones. [] This reaction tolerates various functional groups, making it valuable for synthesizing diverse lactone derivatives.
- Homoaldol reactions: Lithiation of 2-alkenyl N,N-dialkylcarbamates, followed by reaction with aldehydes or ketones, yields 4-hydroxyenol carbamates. These intermediates can be converted to 2-methoxytetrahydrofurans (γ-lactol ethers) through methanolysis. [] This approach offers a general and flexible route for homoaldol reactions.
- Synthesis of lignan lactones: Lewis acid-catalyzed ring-opening/cyclization reactions of this compound derivatives provide efficient access to lignan lactones. [] This methodology highlights the versatility of this compound as a starting material for synthesizing natural products.
Q2: Can you provide examples of natural products synthesized using this compound as a key intermediate?
A3: Yes, this compound has been successfully employed in the synthesis of several natural lignans, including (±)-dihydrosesamin, (±)-lariciresinol methyl ether, (±)-sanshodiol methyl ether, and (±)-acuminatin methyl ether. [] The synthetic strategy involves a multi-step sequence starting from a 4-(arylmethylene)-2-methoxytetrahydrofuran derivative, highlighting the utility of this compound in natural product synthesis.
Q3: What are some alternative methods for synthesizing this compound?
A4: While the provided research papers do not delve into alternative synthesis routes for this compound itself, they do offer insights into preparing similar compounds. For instance, the reaction of aryl cyclopropyl ketones with excess bromine generates 1-acyl-1,1,3-tribromopropanes, which can be cyclized to 2-aryl-3,3-dibromo-2-methoxytetrahydrofurans using alkaline conditions in aqueous methanol. [] This example suggests that modifying existing synthetic routes for related tetrahydrofuran derivatives could potentially lead to alternative methods for obtaining this compound.
Q4: Are there any studies on the stability and storage conditions of this compound?
A4: While the provided research articles do not explicitly discuss the stability of this compound, it is crucial to consider its potential sensitivity to acidic conditions due to the presence of the methoxy group. Under acidic conditions, this compound could undergo hydrolysis, leading to the formation of tetrahydrofuran-2-ol. Therefore, storing it under dry and neutral conditions is likely important for preserving its integrity.
Q5: What analytical techniques are commonly employed to characterize and quantify this compound?
A6: Researchers studying this compound and related compounds frequently employ nuclear magnetic resonance (NMR) spectroscopy to analyze reaction kinetics and characterize products. [] Additionally, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for identifying and quantifying this compound in complex mixtures, such as those found in pyroligneous liquor obtained from Eucalyptus wood. [, ]
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